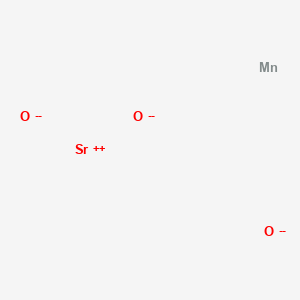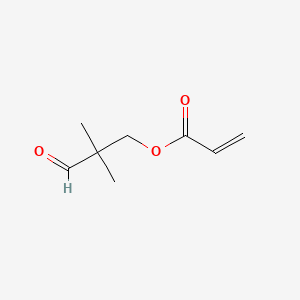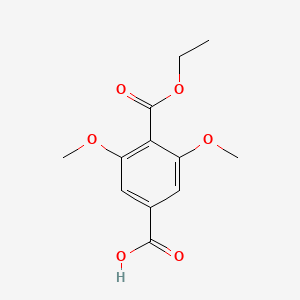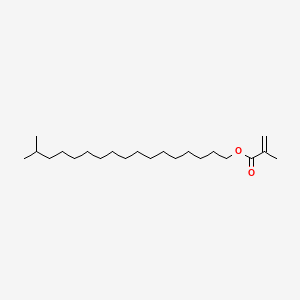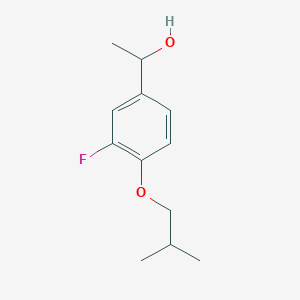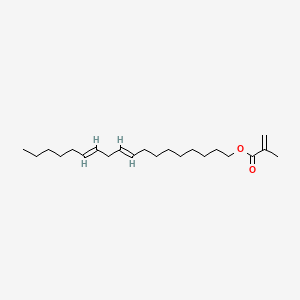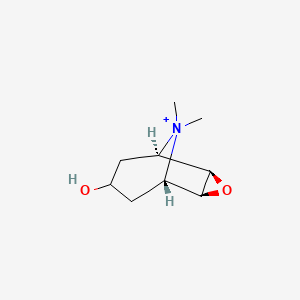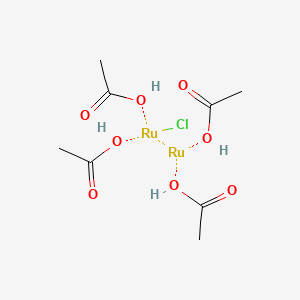
acetic acid;chlororuthenium;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “acetic acid;chlororuthenium;ruthenium” is a coordination complex involving acetic acid, chlororuthenium, and ruthenium. Ruthenium, a rare transition metal belonging to the platinum group, is known for its versatile oxidation states and ability to form various coordination complexes. Acetic acid, a simple carboxylic acid, is commonly used as a solvent and reagent in chemical reactions. Chlororuthenium is a compound of ruthenium and chlorine, often used in catalysis and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;chlororuthenium;ruthenium involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the coordination complex. The reaction can be represented as follows:
RuCl3+CH3COOH→RuCl2(CH3COO)+HCl
Industrial Production Methods
Industrial production of ruthenium complexes often involves the use of high-purity ruthenium chloride and acetic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting complex is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;chlororuthenium;ruthenium undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or elemental ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes or elemental ruthenium.
Applications De Recherche Scientifique
Acetic acid;chlororuthenium;ruthenium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of acetic acid;chlororuthenium;ruthenium involves the coordination of ruthenium with acetic acid and other ligands. The complex can undergo redox reactions, ligand exchange, and other transformations, which enable it to act as a catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in cancer therapy or facilitating chemical reactions in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium trichloride: A common precursor for various ruthenium complexes.
Ruthenium acetylacetonate: Another ruthenium complex used in catalysis.
Ruthenium carbonyl complexes: Widely used in organic synthesis and catalysis.
Uniqueness
Acetic acid;chlororuthenium;ruthenium is unique due to its specific coordination environment and the presence of acetic acid as a ligand. This unique structure imparts distinct reactivity and properties, making it valuable in specific catalytic and therapeutic applications.
Propriétés
Numéro CAS |
38833-34-0 |
|---|---|
Formule moléculaire |
C8H16ClO8Ru2 |
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
acetic acid;chlororuthenium;ruthenium |
InChI |
InChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1 |
Clé InChI |
LLHUCACCCSUOKG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


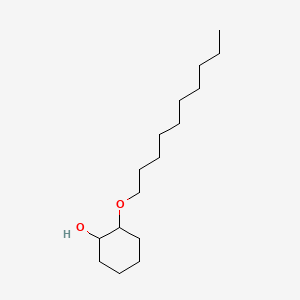
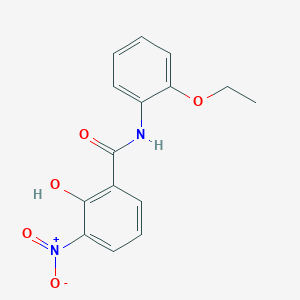

![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

